2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone
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Overview
Description
2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone is a chemical compound with the molecular formula C16H10O4S and a molecular weight of 298.3132 g/mol . This compound is characterized by its naphthoquinone core structure, which is substituted with a hydroxy group and a thienyl-containing oxoethyl group. Naphthoquinones are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with a thienyl-substituted aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can react with the hydroxy group under basic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones .
Scientific Research Applications
2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. Additionally, the compound may inhibit specific enzymes or proteins involved in microbial growth, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-1,4-naphthoquinone: A simpler naphthoquinone derivative with similar biological activities.
2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone: A methyl-substituted analogue with potentially different reactivity.
2-hydroxy-3-[2-oxo-2-(2-furyl)ethyl]naphthoquinone: A furyl-substituted analogue with distinct chemical properties.
Uniqueness
2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thienyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-hydroxy-3-(2-oxo-2-thiophen-2-ylethyl)naphthalene-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4S/c17-12(13-6-3-7-21-13)8-11-14(18)9-4-1-2-5-10(9)15(19)16(11)20/h1-7,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWAOYAQMDMFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC(=O)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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